molecular formula C20H20N4O B2437213 [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2309590-95-0

[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2437213
CAS RN: 2309590-95-0
M. Wt: 332.407
InChI Key: YWMDSGGNDUQKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as MPTAM, is a novel synthetic compound that has gained attention for its potential applications in scientific research. MPTAM is a member of the azetidine class of compounds, which are known for their ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various biological pathways. [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone for lab experiments is its ability to selectively target specific biological pathways. This allows researchers to study the effects of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone on specific cellular processes. However, one of the limitations of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

The potential applications of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in scientific research are vast, and there are many future directions that can be explored. One potential direction is the development of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone derivatives that have improved solubility and bioavailability. Additionally, further studies can be conducted to explore the potential of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone as a cancer treatment and to elucidate its mechanism of action. Finally, [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

The synthesis of [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a complex process that involves several steps. The initial step involves the reaction of 4-methylbenzaldehyde with phenylacetylene to form 4-(4-methylphenyl)phenylacetylene. This intermediate is then reacted with 3-azidomethyl-1H-1,2,3-triazole to form the final product, [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone.

Scientific Research Applications

[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. [4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to explore its potential as a cancer treatment.

properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-2-4-17(5-3-15)18-6-8-19(9-7-18)20(25)23-12-16(13-23)14-24-11-10-21-22-24/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDSGGNDUQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.